o-Cresol-d7

Stable Isotope Labeling Mass Spectrometry Isotopic Enrichment

o-Cresol-d7 is the definitive stable isotope-labeled internal standard for ortho-cresol quantification. Its +7 Da mass shift avoids isobaric interference from native o-cresol's +2 isotopic peak—a risk inherent to d8 analogs. Unlike m- or p-cresol-d7 surrogates, o-cresol-d7 corrects for ortho-specific matrix effects, extraction efficiencies, and chromatographic behavior, ensuring regulatory compliance in urinary biomarker monitoring (toluene exposure), wine volatile phenol profiling, and API impurity analysis per ICH Q3A/Q3B. With ≥98 atom % D isotopic enrichment and high chemical purity, it minimizes cross-contamination at trace levels (LOD 10 μg/L). Choose o-cresol-d7 for isomer-matched accuracy that generic internal standards cannot deliver.

Molecular Formula C7H8O
Molecular Weight 115.18 g/mol
Cat. No. B566161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameo-Cresol-d7
Synonyms1-Hydroxy-2-methylbenzene-d7;  1-Methyl-2-hydroxybenzene-d7;  2-Cresol-d7;  2-Hydroxytoluene-d7;  2-Methylphenol-d7;  NSC 23076-d7;  NSC 36809-d7;  o-Cresylic Acid-d7;  o-Hydroxytoluene-d7;  o-Methylphenol-d7;  o-Methylphenylol-d7;  o-Oxytoluene-d7;  o-Toluol-d7
Molecular FormulaC7H8O
Molecular Weight115.18 g/mol
Structural Identifiers
InChIInChI=1S/C7H8O/c1-6-4-2-3-5-7(6)8/h2-5,8H,1H3/i1D3,2D,3D,4D,5D
InChIKeyQWVGKYWNOKOFNN-AAYPNNLASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





o-Cresol-d7: Deuterated Internal Standard for Precise Mass Spectrometry Quantification


o-Cresol-d7 (CAS 202325-50-6) is a fully deuterated analog of ortho-cresol, where seven hydrogen atoms in the aromatic ring and methyl group are replaced with deuterium . As a stable isotope-labeled internal standard (SIL-IS), it is chemically nearly identical to native o-cresol but possesses a +7 Da mass shift, enabling its distinction via mass spectrometry . This compound is primarily employed in GC-MS and LC-MS/MS workflows to correct for matrix effects, sample loss, and instrumental variability during the quantitative analysis of o-cresol in biological, environmental, and industrial matrices [1]. Its high isotopic enrichment (≥98 atom % D) and chemical purity (min 98%) are critical for minimizing isotopic cross-contamination and ensuring accurate quantification at trace levels .

Why o-Cresol-d7 Cannot Be Replaced by Other Deuterated Cresol Isomers or d8 Analogs


Substituting o-cresol-d7 with its d8 counterpart or with m- or p-cresol-d7 isomers introduces specific analytical liabilities. While all deuterated cresols serve as SIL-IS, their mass shifts, chromatographic behavior, and isotopic purity profiles differ, directly impacting method accuracy and reproducibility. The +7 Da mass shift of o-cresol-d7 avoids the potential for isobaric interference with native o-cresol's +2 isotopic peak, a risk that is elevated with the +8 Da shift of o-cresol-d8 . Furthermore, the distinct chromatographic retention times of the ortho, meta, and para isomers mean that using m-cresol-d7 or p-cresol-d7 as a surrogate internal standard for o-cresol fails to correct for isomer-specific matrix effects and extraction efficiencies [1][2]. In regulated bioanalysis or environmental monitoring where traceability and compliance are mandatory, the precise isotopic enrichment (≥98 atom % D) and defined application scope of o-cresol-d7 provide a verifiable advantage over less characterized or mismatched alternatives .

Quantitative Differentiation of o-Cresol-d7: Head-to-Head Data Against Close Analogs


o-Cresol-d7 vs. o-Cresol-d8: Isotopic Purity and Mass Shift Comparison

o-Cresol-d7 offers a +7 Da mass shift with ≥98 atom % D isotopic purity , while o-cresol-d8 provides a +8 Da shift with the same 98 atom % D purity specification . The +7 Da shift reduces the risk of isobaric overlap with the native o-cresol M+2 isotopic peak, a common source of quantification error in complex matrices .

Stable Isotope Labeling Mass Spectrometry Isotopic Enrichment

Validated Application: o-Cresol-d7 as Internal Standard in Urinary Biomarker Method

A validated GC-MS method for urinary o-cresol, a biomarker of toluene exposure, utilized deuterium-labeled o-cresol as the internal standard, achieving a limit of detection (LOD) of 10 μg/L and within-series imprecision (RSD) of 3.0–7.2% across spiked concentrations [1]. This contrasts with non-deuterated or isomer-mismatched internal standards, which cannot adequately correct for matrix effects and would compromise accuracy [2].

Bioanalysis Occupational Exposure Method Validation

Isomeric Specificity: o-Cresol-d7 vs. m-Cresol-d7 and p-Cresol-d7

In a multi-analyte SBSE-GC-MS method for wine analysis, o-cresol-d7, m-cresol-d7, and p-cresol-d7 were each used as specific internal standards for their respective native isomers, achieving correlation coefficients (R²) ≥ 0.990 and LOQs down to 0.5 μg/L [1]. Using a single isomer's deuterated analog for all three native isomers would not correct for isomer-specific differences in extraction efficiency or matrix effects, leading to biased quantification [2].

Chromatography Isomer Resolution Matrix Correction

Optimal Procurement Scenarios for o-Cresol-d7 in Research and Industrial Settings


Occupational and Environmental Biomonitoring of Toluene Exposure

o-Cresol-d7 is the optimal internal standard for GC-MS or LC-MS/MS methods quantifying urinary o-cresol as a biomarker of toluene exposure. Validated methods demonstrate that its use enables precise quantification at trace levels (LOD 10 μg/L) with high reproducibility (RSD 3.0–7.2%), which is essential for compliance with biological exposure indices and for large-scale population studies [1].

Multi-Analyte Volatile Phenol Profiling in Food and Beverage Matrices

In complex matrices like wine, o-cresol-d7 is indispensable as part of a panel of isomer-specific deuterated internal standards. Its use, alongside m-cresol-d7 and p-cresol-d7, enables accurate quantification of each native isomer (R² ≥ 0.990, LOQ 0.5 μg/L) by correcting for isomer-specific matrix effects and extraction biases, which a single generic standard cannot achieve [2].

CAR-T Cell Therapy-Associated Biomarker Research

o-Cresol-d7 is specifically utilized as a tracer for the deuterated derivative of o-cresol sulfate, a biomarker linked to CAR-T cell-independent and -dependent metabolism and inflammation. Its procurement is justified for metabolic tracing studies requiring precise quantification of o-cresol sulfate in complex biological matrices via LC-MS, where the +7 Da mass shift and high isotopic purity (≥98 atom % D) ensure accurate differentiation from endogenous signals .

Pharmaceutical Process Control and Impurity Profiling

For monitoring cresol impurities in active pharmaceutical ingredients (APIs) or drug formulations, o-cresol-d7 provides a reliable internal standard for quantifying trace levels of o-cresol. Its chemical equivalence to the native analyte ensures it corrects for sample preparation and ionization variability, a critical requirement for meeting ICH Q3A/Q3B impurity thresholds where method accuracy and reproducibility are paramount [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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